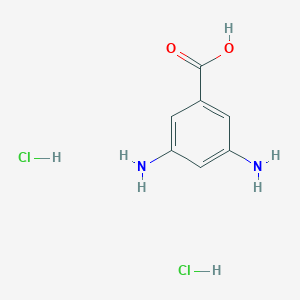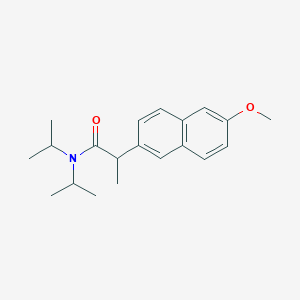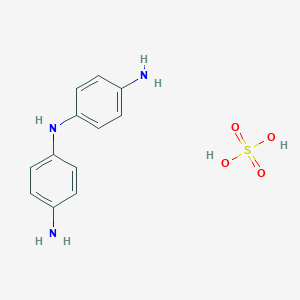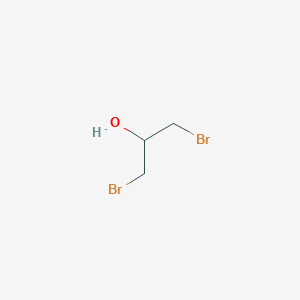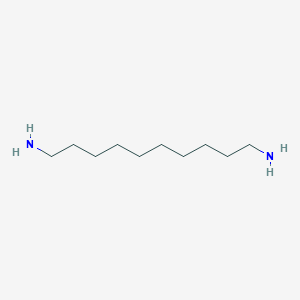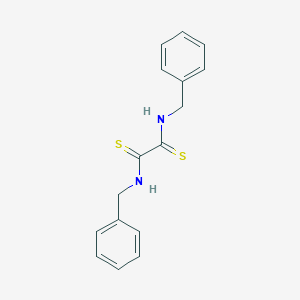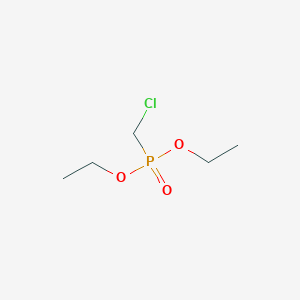
ジエチル(クロロメチル)ホスホネート
概要
説明
Diethyl (chloromethyl)phosphonate (DCP) is an organophosphonate compound used in a variety of scientific applications, including organic synthesis and laboratory experiments. It has a unique structure which makes it a valuable reagent for many chemical and biochemical processes.
科学的研究の応用
C-C結合形成(オレフィン化)
ジエチル(クロロメチル)ホスホネート: は、特にオレフィン化反応における炭素-炭素結合形成において広く用いられています 。この化合物は、ワズワース-エモンズ反応における試薬として役立ち、これは炭素原子間で二重結合を形成するための重要な方法です。この反応は、ポリマー、医薬品、農薬の製造に不可欠なアルケンの合成において基本的なものです。
求核置換反応
この化学物質は、反応物質として作用する求核置換反応において重要な役割を果たします 。化合物のクロロメチル基は非常に反応性が高く、他の求核剤によって置換され、材料科学から生化学まで、さまざまな用途を持つ幅広い生成物の形成につながります。
シクロペンタンおよびピロリジン誘導体の合成
研究者は、ジエチル(クロロメチル)ホスホネートを位置選択的挿入反応で利用して、シクロペンタンおよびピロリジン誘導体を合成しています 。これらの化合物は、特に新しい治療薬の開発において、医薬品化学で重要な意味を持っています。
リン酸化反応
この化合物は、リン含有シクロプロパンの生成につながるリン酸化反応に関与しています 。これらの構造は、潜在的な生物活性と、独自の作用様式を持つ新規医薬品の開発における使用により、興味深いものです。
α-ハロアルキルホスホネートのアルキル化-ボレーション
ジエチル(クロロメチル)ホスホネート: は、α-ハロアルキルホスホネートを含むワンポットアルキル化-ボレーションプロセスで使用されます 。この方法は、有機分子にホウ素を導入するのに重要であり、さまざまなホウ素含有薬物や材料の合成において重要なステップです。
実験室環境における安全と取り扱い
研究における直接的な用途ではありませんが、ジエチル(クロロメチル)ホスホネートの安全と取り扱いを理解することは、科学的実験での使用に不可欠です 。目や皮膚の刺激、および呼吸器系の問題を引き起こす可能性があるため、注意が必要です。その特性を理解することで、研究者はさまざまな用途でこの化合物を安全に利用できます。
Safety and Hazards
Diethyl (chloromethyl)phosphonate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .
作用機序
Target of Action
Diethyl (chloromethyl)phosphonate is a reactant involved in various chemical reactions . .
Mode of Action
The mode of action of Diethyl (chloromethyl)phosphonate primarily involves its role as a reactant in chemical reactions. It is involved in subsequent alkylation after nucleophilic substitution, one-pot alkylation-boration of α-haloalkylphosphonates, synthesis of cyclopentane and pyrrolidine derivatives via regioselective insertion reactions, and phosphorylation leading to P-containing cyclopropanes .
Biochemical Pathways
The biochemical pathways affected by Diethyl (chloromethyl)phosphonate are related to its role in chemical reactions. It is involved in the formation of C-C bonds , which can lead to the synthesis of various organic compounds.
Result of Action
The result of Diethyl (chloromethyl)phosphonate’s action is the formation of new organic compounds through various chemical reactions . .
Action Environment
The action of Diethyl (chloromethyl)phosphonate can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For example, its boiling point is 109-110 °C at 10 mmHg, and it has a density of 1.2 g/mL at 25 °C . These properties can affect the compound’s stability and efficacy in different environments.
生化学分析
Biochemical Properties
Diethyl (chloromethyl)phosphonate plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It is involved in reactions such as subsequent alkylation after nucleophilic substitution and one-pot alkylation-boration of α-haloalkylphosphonates . The compound interacts with various enzymes and proteins, including those involved in phosphorylation reactions leading to P-containing cyclopropanes . These interactions are crucial for the compound’s role in biochemical synthesis and its utility in creating complex organic molecules.
Cellular Effects
Diethyl (chloromethyl)phosphonate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s reactivity allows it to participate in phosphorylation reactions, which are essential for regulating cellular activities . Additionally, its interactions with enzymes and proteins can lead to changes in cellular metabolism, impacting the overall function and health of the cells.
Molecular Mechanism
The molecular mechanism of diethyl (chloromethyl)phosphonate involves its ability to form bonds with biomolecules, leading to enzyme inhibition or activation. The compound’s reactivity allows it to participate in phosphorylation reactions, which can alter gene expression and cellular function . By binding to specific enzymes and proteins, diethyl (chloromethyl)phosphonate can modulate their activity, leading to various biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diethyl (chloromethyl)phosphonate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that diethyl (chloromethyl)phosphonate is relatively stable under controlled conditions, but its reactivity can lead to degradation over time . Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of diethyl (chloromethyl)phosphonate vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . Studies have shown that there are threshold effects, where the compound’s impact on cellular function becomes more pronounced at higher concentrations. Toxic effects at high doses can include enzyme inhibition, disruption of cellular metabolism, and potential damage to tissues and organs.
Metabolic Pathways
Diethyl (chloromethyl)phosphonate is involved in various metabolic pathways, including those related to phosphorylation reactions. The compound interacts with enzymes and cofactors that facilitate its incorporation into metabolic processes . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic activity of cells and tissues.
Transport and Distribution
Within cells and tissues, diethyl (chloromethyl)phosphonate is transported and distributed through interactions with transporters and binding proteins . These interactions help to localize and accumulate the compound in specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is crucial for its role in biochemical reactions and its impact on cellular function.
Subcellular Localization
Diethyl (chloromethyl)phosphonate is localized in specific subcellular compartments, where it can interact with target enzymes and proteins . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This subcellular localization is essential for the compound’s activity and function, as it allows it to participate in localized biochemical reactions and cellular processes.
特性
IUPAC Name |
1-[chloromethyl(ethoxy)phosphoryl]oxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClO3P/c1-3-8-10(7,5-6)9-4-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBIWKMCTWJLPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062883 | |
| Record name | Phosphonic acid, (chloromethyl)-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3167-63-3 | |
| Record name | Diethyl P-(chloromethyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3167-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, P-(chloromethyl)-, diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003167633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl (chloromethyl)phosphonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67753 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonic acid, P-(chloromethyl)-, diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphonic acid, (chloromethyl)-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl (chloromethyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.666 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diethyl (chloromethyl)phosphonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3LYK2K3U6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



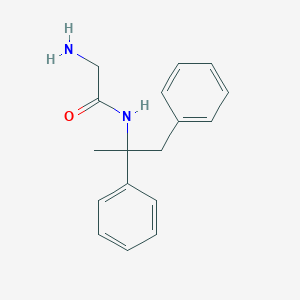
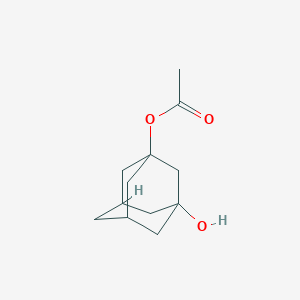

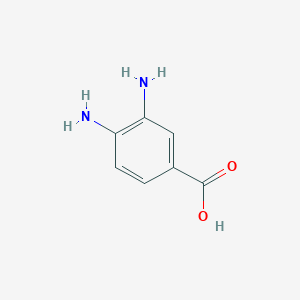
![Isothiazolo[2,3-a]benzimidazole, 2,3-dihydro-, 1-oxide (9CI)](/img/structure/B146505.png)
